molecular formula C16H12BrN3O2 B15167751 3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide CAS No. 356093-48-6

3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide

Cat. No.: B15167751
CAS No.: 356093-48-6
M. Wt: 358.19 g/mol
InChI Key: ZHXDCPWWPFBLLG-UHFFFAOYSA-N
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Description

3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a cyanophenyl group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzoic acid and 4-cyanobenzaldehyde.

    Formation of Benzamide: The 3-bromo-4-methoxybenzoic acid is first converted to its corresponding benzamide by reacting with ammonia or an amine under suitable conditions.

    Schiff Base Formation: The benzamide is then reacted with 4-cyanobenzaldehyde in the presence of a suitable catalyst to form the Schiff base, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 3-bromo-N-[(4-cyanophenyl)methylamino]-4-methoxybenzamide.

    Substitution: Formation of 3-azido-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide.

Scientific Research Applications

3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[(2,4-dimethoxyphenyl)methylideneamino]benzamide
  • 3-bromo-N-(3-cyanophenyl)-4-methylbenzamide

Uniqueness

3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide is unique due to the presence of the 4-cyanophenyl group, which imparts distinct electronic properties and enhances its binding affinity to certain biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

CAS No.

356093-48-6

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.19 g/mol

IUPAC Name

3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C16H12BrN3O2/c1-22-15-7-6-13(8-14(15)17)16(21)20-19-10-12-4-2-11(9-18)3-5-12/h2-8,10H,1H3,(H,20,21)

InChI Key

ZHXDCPWWPFBLLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C#N)Br

Origin of Product

United States

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